6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethylquinoline with 4-isopropoxyphenyl magnesium bromide, followed by chlorination of the resulting product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
- 6-Ethyl-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
- 6-Ethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Uniqueness
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity . This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are required .
Properties
IUPAC Name |
6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-14-5-10-19-17(11-14)18(21(22)24)12-20(23-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGCJNEYKYCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.